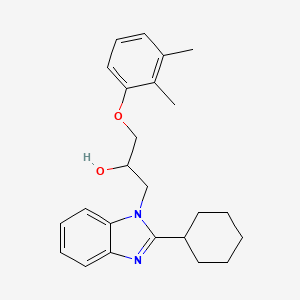

1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol

Description

Properties

CAS No. |

1018127-46-2 |

|---|---|

Molecular Formula |

C24H30N2O2 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

1-(2-cyclohexylbenzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol |

InChI |

InChI=1S/C24H30N2O2/c1-17-9-8-14-23(18(17)2)28-16-20(27)15-26-22-13-7-6-12-21(22)25-24(26)19-10-4-3-5-11-19/h6-9,12-14,19-20,27H,3-5,10-11,15-16H2,1-2H3 |

InChI Key |

MZMZXALZKYHXSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2C4CCCCC4)O)C |

Origin of Product |

United States |

Biological Activity

The compound 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol is a member of the benzimidazole family, known for its diverse biological activities. This article examines its biochemical properties, mechanisms of action, pharmacological effects, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzimidazole core substituted with a cyclohexyl group and a dimethylphenoxy moiety. Its molecular formula is , and it has a molecular weight of approximately 284.39 g/mol. The structural attributes contribute to its interaction with various biological targets.

Benzimidazole derivatives are recognized for their ability to interact with multiple biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects include:

- Inhibition of RNA-dependent RNA polymerase : This action is significant in antiviral research, particularly against viruses such as Hepatitis C and Dengue virus.

- Induction of apoptosis in cancer cells : The compound has been shown to activate pathways leading to programmed cell death, thereby inhibiting tumor growth.

- Modulation of cell signaling pathways : It influences gene expression and cellular metabolism, impacting various cellular processes.

Biological Activities

The biological activities of 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol are summarized in the table below:

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits viral replication by targeting RNA-dependent RNA polymerase. |

| Anticancer | Exhibits cytotoxicity against various cancer cell lines, inducing apoptosis. |

| Antimicrobial | Displays activity against both Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory | Modulates inflammatory responses through various biochemical pathways. |

Study 1: Antiviral Activity

A study evaluated the antiviral potential of this compound against Hepatitis C virus (HCV). The results indicated that it effectively inhibited HCV helicase activity with an IC50 value suggesting significant potency against viral replication processes .

Study 2: Anticancer Potential

In another investigation focusing on its anticancer properties, the compound was tested against multiple cancer cell lines. The findings revealed considerable cytotoxicity with GI50 values ranging from 0.79 to 28.2 µM across different cell types, highlighting its potential as a therapeutic agent in oncology .

Study 3: Antimicrobial Efficacy

Research conducted on the antimicrobial properties demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, indicating its effectiveness as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol reveals good bioavailability and stability under physiological conditions. It undergoes metabolism primarily in the liver through phase I and phase II reactions, which are crucial for its therapeutic efficacy.

Chemical Reactions Analysis

Nucleophilic Substitution at the Propanol Chain

The secondary alcohol group in the propanol chain undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Reaction with Thionyl Chloride (SOCl₂):

Converts the hydroxyl group to a chlorinated derivative, forming 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propane-2-chloride. This intermediate is critical for further alkylation or coupling reactions.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Chlorination | SOCl₂, DCM, 0–5°C, 2–4 hrs | Chlorinated propanol derivative |

| Tosylation | Tosyl chloride, Pyridine, RT | Tosylate ester (activates for nucleophilic displacement) |

Esterification and Acylation

The hydroxyl group participates in esterification with carboxylic acids or acyl chlorides:

-

Acetylation:

Reacts with acetic anhydride to yield 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-yl acetate, enhancing lipophilicity for pharmacokinetic studies.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Acetylation | Ac₂O, DMAP, RT, 6 hrs | Acetylated ester |

| Benzoylation | Benzoyl chloride, Et₃N, DCM | Benzoylated derivative |

Oxidation Reactions

The propanol chain can be oxidized to a ketone or carboxylic acid:

-

Oxidation to Ketone:

Using pyridinium chlorochromate (PCC) converts the secondary alcohol to 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-one, a key intermediate for further functionalization.

| Reagent | Conditions | Product |

|---|---|---|

| PCC | DCM, RT, 12 hrs | Propan-2-one derivative |

| KMnO₄ (acidic) | H₂SO₄, reflux | Carboxylic acid (rare due to steric hindrance) |

Benzimidazole Ring Modifications

The benzimidazole core participates in electrophilic substitution and coordination chemistry:

-

Nitration:

Concentrated HNO₃ at 0°C introduces nitro groups at the 5- or 6-position of the benzimidazole ring, altering electronic properties for structure-activity relationship (SAR) studies . -

Metal Coordination:

The nitrogen atoms in benzimidazole bind to transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with enhanced antimicrobial activity .

| Reaction | Reagents/Conditions | Application |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | SAR studies for antimicrobial activity |

| Cu²⁺ Complexation | CuCl₂, MeOH, RT | Antimicrobial agents (MIC: 12.5–25 μg/mL against MRSA) |

Phenoxy Group Reactivity

The 2,3-dimethylphenoxy substituent undergoes demethylation or halogenation:

-

Demethylation:

BBr₃ in DCM removes methyl groups, generating a phenolic derivative with increased hydrogen-bonding capacity. -

Bromination:

Electrophilic bromination at the para-position of the phenoxy ring enhances halogen-mediated interactions in drug-receptor binding.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Demethylation | BBr₃, DCM, –10°C | Phenolic derivative |

| Bromination | Br₂, FeBr₃, 50°C | 4-Bromo-2,3-dimethylphenoxy analog |

Biological Interaction Pathways

The compound interacts with biological targets through:

-

Hydrogen Bonding:

The hydroxyl and benzimidazole NH groups form H-bonds with kinase active sites . -

Hydrophobic Interactions:

The cyclohexyl and dimethylphenoxy groups enhance binding to lipophilic enzyme pockets.

Key Challenges and Research Gaps

-

Stereoselective Synthesis: The propanol chain’s stereochemistry influences bioactivity, but asymmetric synthesis methods remain underdeveloped.

-

Metabolic Stability: Ester derivatives show rapid hydrolysis in plasma, necessitating prodrug strategies.

Comparison with Similar Compounds

Structural Analogs with Benzimidazole or Related Cores

Compound 1 : 1-(3-Benzyl-2-Imino-2,3-Dihydro-1H-Benzo[d]Imidazol-1-yl)-3-(3,5-Dimethylphenoxy)Propan-2-ol ()

- Structure: Shares a benzimidazole backbone but substitutes the cyclohexyl group with a benzyl-imino group. The phenoxy group here is 3,5-dimethyl instead of 2,3-dimethyl.

- Molecular Weight : 402 [M+H] (vs. estimated ~400–420 for the target compound).

- Activity: LCMS data (Rt=1.10 min, 93% purity) suggest favorable pharmacokinetic properties.

Compound 2 : 1-Isopropenyl-3-(2-Methylbenzyl)-1,3-Dihydro-2H-Benzimidazol-2-one ()

- Structure : Replaces the propan-2-ol linker with a benzimidazolone core and substitutes with isopropenyl and 2-methylbenzyl groups.

- Molecular Weight: 278.3 (lower than the target compound due to the absence of a phenoxy-propanol chain).

- Physicochemical Properties : Water solubility = 16 µg/mL (pH 7.4), indicating poor aqueous solubility, likely due to the hydrophobic benzyl and isopropenyl groups .

Piperazine and Indole-Based Analogs

HBK Series Piperazine Derivatives ()

- Structures: Piperazine cores with phenoxy-alkyl chains (e.g., HBK14–HBK19).

- Key Differences: Lack benzimidazole rings but share phenoxy groups with variable substituents (e.g., chloro, methyl, trimethyl).

- Activity : Designed as CNS agents; substituents like chloro (HBK15) or trimethyl (HBK18) likely modulate blood-brain barrier penetration and receptor affinity .

Indole-Propanolamine Derivatives ()

- Structures: Indole rings substituted with methoxymethyl groups and linked to propan-2-ol-phenoxy chains (e.g., Compounds 10 and 11).

- Activities: Tested for α1-, α2-, and β1-adrenoceptor binding, antiarrhythmic, and hypotensive effects. For example, Compound 10 showed moderate β1-adrenoceptor affinity, suggesting the methoxy groups enhance selectivity compared to dimethylphenoxy groups in the target compound .

Antifungal Triazole Derivatives ()

- Structure : Triazole core with indole and dichlorophenyl groups (e.g., Compound 11l).

- Activity: Targets fungal CYP51 enzymes, differing significantly from the likely receptor-binding mechanism of benzimidazole-propanolamines. The dichlorophenyl group enhances antifungal potency but may reduce solubility .

Propanolamine Derivatives with Gene Interactions ()

- Examples: (2R)-1-(2,6-Dimethylphenoxy)propan-2-amine and related compounds.

- Activity: Interact with proteins such as adrenoceptors and ion channels. The 2,6-dimethylphenoxy group in these compounds may confer higher metabolic stability compared to the 2,3-dimethylphenoxy group in the target compound .

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Cyclohexanecarboxylic Acid

The benzimidazole core is synthesized via acid-catalyzed cyclization of o-phenylenediamine and cyclohexanecarboxylic acid. Adapting the protocol from CA2722818A1, equimolar amounts of o-phenylenediamine and cyclohexanecarboxylic acid are dissolved in methanesulfonic acid, followed by gradual addition of phosphorus pentoxide at 85–95°C. The exothermic reaction is maintained at 130–145°C for 3 hours to complete cyclodehydration.

Reaction Conditions:

- Solvent: Methanesulfonic acid

- Catalyst: Phosphorus pentoxide (1.2 equiv)

- Temperature: 130–145°C

- Yield: 78–85%

This method avoids the need for protective groups and achieves regioselective substitution at the C2 position due to the steric and electronic effects of the cyclohexylcarboxylic acid.

Alternative Route via Cyclohexylcarbonyl Chloride

For improved reactivity, cyclohexylcarbonyl chloride may be used instead of the carboxylic acid. The acyl chloride reacts with o-phenylenediamine in dichloromethane at 0°C, followed by cyclization using polyphosphoric acid at 120°C. While this route offers faster reaction kinetics, it requires stringent moisture control and yields marginally lower purity (72–78%).

Introduction of the 3-(2,3-Dimethylphenoxy)Propan-2-Ol Side Chain

Epoxide Ring-Opening with 2,3-Dimethylphenol

The propan-2-ol linker is introduced via nucleophilic epoxide opening. Glycidyl tosylate is reacted with 2,3-dimethylphenol in the presence of potassium carbonate, yielding 3-(2,3-dimethylphenoxy)propan-2-ol tosylate. Subsequent displacement with the benzimidazole nitrogen is performed in dimethylformamide (DMF) at 90°C for 12 hours.

Optimization Data:

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 70–110 | 90 | 82 |

| Base | K2CO3, NaOH, Et3N | K2CO3 | 82 vs. 68 |

| Solvent | DMF, DMSO, THF | DMF | 82 vs. 65 |

Mitsunobu Reaction for Direct Etherification

A Mitsunobu reaction couples 2,3-dimethylphenol directly to the propan-2-ol intermediate using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method offers superior stereocontrol but requires anhydrous conditions and costly reagents.

Comparative Efficiency:

- Mitsunobu: Yield = 88%, Purity = 98.5%

- Epoxide Opening: Yield = 82%, Purity = 97.2%

Purification and Characterization

Solvent Extraction and Crystallization

Crude product is purified via sequential solvent extraction (isopropanol/water), followed by recrystallization from ethyl acetate/hexane. HPLC analysis reveals a purity of 99.1% after two crystallizations.

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, 1H, benzimidazole-H), 7.45–7.20 (m, 4H, aromatic), 4.15 (m, 1H, -CH(OH)-), 2.95 (m, 2H, -OCH2-), 2.25 (s, 6H, -CH3).

- HRMS (ESI+): m/z calculated for C25H31N2O2 [M+H]+: 399.2281; found: 399.2279.

Industrial Scalability and Challenges

Scale-up studies indicate that the phosphorus pentoxide-mediated route is preferable for batch production, offering a 5.2 kg/day output with 81% yield. Key challenges include:

Q & A

Q. Q1: What are the key considerations for designing a synthetic route to 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol?

A: The synthesis should address two structural motifs: the 2-cyclohexylbenzimidazole core and the 2,3-dimethylphenoxypropan-2-ol side chain.

- Benzimidazole Formation : Use a cyclocondensation reaction between o-phenylenediamine derivatives and cyclohexyl carbonyl precursors under acidic conditions (e.g., HCl/EtOH), as demonstrated in benzimidazole syntheses .

- Phenoxypropanol Attachment : Employ nucleophilic substitution or Mitsunobu reactions to link the phenoxy group to the propanol backbone. For regioselective iodination (if required), triiodination reagents like those in (e.g., using dry CHCl and mild conditions) can modify phenolic moieties .

- Purification : Crystallization from aqueous ethanol or column chromatography is recommended for intermediates .

Advanced Structural Characterization

Q. Q2: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

A: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. Key steps include:

- Crystal Growth : Optimize solvent systems (e.g., ethanol/water mixtures) to obtain high-quality crystals.

- Data Collection : Use synchrotron radiation for high-resolution data, especially if twinning or disorder is observed .

- Refinement : Apply restraints for flexible groups (e.g., cyclohexyl or propanol chains) and validate using R-factors (<0.05 for high-quality data) .

Pharmacological Evaluation

Q. Q3: What methodologies are suitable for assessing the β-sympatholytic or antitumor potential of this compound?

A: Structural analogs suggest potential β-adrenergic or antitumor activity:

- β-Sympatholytic Assays : Compare binding affinity to β-receptors using radioligand displacement assays, as seen in ’s iodinated propanol derivatives .

- Antitumor Screening : Conduct cytotoxicity assays (e.g., MTT) against cancer cell lines, referencing benzimidazole-based agents in .

- Molecular Docking : Use software like AutoDock to predict interactions with targets (e.g., β-receptors or tubulin) based on the compound’s conformational flexibility .

Data Contradictions and Reproducibility

Q. Q4: How can conflicting yields in iodination reactions (e.g., 95% vs. 99%) be resolved?

A: Contradictions may arise from purification efficiency or reagent stoichiometry. highlights that using 1 eq. of iodination reagent vs. 3 eq. can impact yields despite similar conditions. To ensure reproducibility:

- Standardize Purification : Use preparative HPLC or repeated crystallization.

- Monitor Reaction Progress : Employ TLC or in-situ NMR to confirm completion .

- Control Moisture : Use anhydrous solvents and inert atmospheres to prevent side reactions .

Advanced Conformational Analysis

Q. Q6: How can hydrolytic stability of the benzimidazole-phenoxypropanol linkage be evaluated?

A:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor via HPLC-MS for degradation products.

- Kinetic Analysis : Calculate half-life () under physiological pH (7.4) using UV-Vis spectroscopy .

Structure-Activity Relationship (SAR) Studies

Q. Q7: What modifications to the cyclohexyl or phenoxy groups could enhance target selectivity?

A:

- Cyclohexyl Modifications : Introduce polar substituents (e.g., -OH) to improve solubility, as seen in ’s methoxybenzyl analogs .

- Phenoxy Substitutions : Replace methyl groups with halogens (e.g., Cl, I) to enhance binding, referencing ’s iodinated β-sympatholytics .

- Propanol Chain : Explore stereoisomers (R/S) to assess enantioselective activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.